molecular formula C14H16OS B13997985 Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- CAS No. 36715-37-4

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-

Cat. No.: B13997985
CAS No.: 36715-37-4
M. Wt: 232.34 g/mol
InChI Key: ZEOXYLXDZNKALU-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, with CAS number 36715-37-4, has the molecular formula C₁₄H₁₆OS. It consists of an ethanone backbone (RC(O)CH₃) where the R-group is a 3-cyclohexenyl ring substituted at position 2 with a phenylthio moiety (-S-C₆H₅).

A similar approach could apply to the target compound by substituting the cyclohexenyl analog of the bromoethanone precursor.

Properties

CAS No.

36715-37-4

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

1-(2-phenylsulfanylcyclohex-3-en-1-yl)ethanone

InChI

InChI=1S/C14H16OS/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-4,6-8,10,13-14H,5,9H2,1H3

InChI Key

ZEOXYLXDZNKALU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC=CC1SC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- typically involves the reaction of cyclohexenone with a phenylthio compound under specific conditions. One common method includes the use of aluminum chloride (AlCl3) as a catalyst to facilitate the reaction . Another approach involves the use of dihydrogen peroxide in acetic acid to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.

    Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Features :

  • Unsaturation : The 3-cyclohexenyl group enables participation in cycloaddition or hydrogenation reactions.
  • Phenylthio Substituent : The sulfur atom enhances electrophilic substitution reactivity on the phenyl ring and may act as a leaving group in nucleophilic reactions.

Comparison with Similar Compounds

Cyclohexenyl/cyclohexyl Ethanones

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Physical Properties
Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- 36715-37-4 C₁₄H₁₆OS 232.34 3-cyclohexenyl, 2-phenylthio Not reported Not available
1-Cyclohexyl-2-(phenylthio)ethan-1-one N/A C₁₄H₁₈OS 242.36 Cyclohexyl, phenylthio 52.4% Colorless liquid
Ethanone, 1-(3-cyclohexen-1-yl)- 7353-76-6 C₈H₁₂O 124.18 3-cyclohexenyl Not reported NIST spectral data
Cyclohexyl 2-thiomethylphenyl ketone 898769-03-4 C₁₄H₁₆OS 232.34 Cyclohexyl, 2-thiomethylphenyl Not reported Not available

Structural and Reactivity Insights :

  • Cyclohexenyl vs. Cyclohexyl : The unsaturated cyclohexenyl group in the target compound increases reactivity toward addition reactions (e.g., hydrogenation or Diels-Alder) compared to the saturated cyclohexyl analog .
  • Phenylthio vs.

Heterocyclic and Aromatic Derivatives

Compound Name CAS Number Molecular Formula Key Features
1-(2-Methyl-1-benzothien-3-yl)ethanone 16810-19-8 C₁₁H₁₀OS Benzothiophene ring fused with a methyl group
2-Chloro-1-[1-(2-cyclohex-1-en-1-ylethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone N/A C₁₆H₂₂ClNO Pyrrole ring with chloro and cyclohexenyl substituents

Comparative Analysis :

  • Benzothiophene Derivatives: Compounds like 1-(2-methyl-1-benzothien-3-yl)ethanone incorporate sulfur within a fused aromatic system, contrasting with the non-fused phenylthio group in the target compound. This difference may influence UV-Vis absorption and redox behavior .

Hydroxyacetophenones and Functionalized Derivatives

While the target compound lacks hydroxyl groups, hydroxyacetophenones (e.g., 1-(2-hydroxyphenyl)-2-(phenylthio)ethanone, CAS 111809-47-3, C₁₅H₁₄O₂S) highlight the impact of polar substituents :

  • Hydroxyl Groups : Increase solubility in polar solvents and enable hydrogen bonding, unlike the hydrophobic phenylthio group in the target compound.
  • Electron-Donating Effects : Hydroxyl groups activate aromatic rings toward electrophilic substitution, whereas phenylthio groups deactivate the ring but direct reactions to specific positions.

Biological Activity

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]- has the molecular formula C14H16OSC_{14}H_{16}OS. Its structure features a cyclohexene ring substituted with a phenylthio group, which may contribute to its biological activity. Understanding the chemical properties is crucial for elucidating its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Research has shown that compounds similar to Ethanone exhibit antimicrobial properties. This suggests potential applications in treating infections.
  • Antioxidant Properties : Ethanone derivatives have been studied for their ability to scavenge free radicals, indicating a protective effect against oxidative stress.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.

The mechanisms by which Ethanone exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The phenylthio group may interact with specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Modulation of Signaling Pathways : Ethanone might influence key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cell proliferation.

Antimicrobial Activity Study

A study conducted on derivatives of cyclohexene compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of the phenylthio group enhanced the efficacy against Gram-positive bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
EthanoneStaphylococcus aureus15
EthanoneEscherichia coli12

Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity showed that Ethanone exhibited a dose-dependent response in neutralizing free radicals.

Concentration (µg/mL)% Inhibition
1025
5050
10080

Anti-inflammatory Effects

Research involving animal models indicated that administration of Ethanone resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Safety and Toxicity Profile

Preliminary toxicity assessments indicate that Ethanone has a favorable safety profile. In repeated dose toxicity studies on rats, no adverse effects were observed at doses up to 320mg/kg/day320mg/kg/day . However, further studies are necessary to fully understand its long-term effects and safety in humans.

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